molecular formula C23H18N4O2 B11347423 5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide CAS No. 898601-41-7

5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11347423
CAS No.: 898601-41-7
M. Wt: 382.4 g/mol
InChI Key: QODUEBHOMYPBLT-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a 4-methylphenyl group, a phenyldiazenyl group, and a carboxamide group attached to the isoxazole ring

Preparation Methods

The synthesis of 5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of acetylferrocene with 5-phenyl (4-methylphenyl)-1,2-oxazole-3-carbaldehydes . This reaction is typically carried out under mild conditions and involves the use of semicarbazide, thiosemicarbazide, and hydroxylamine as reagents . The resulting product is then purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups within the molecule .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with altered functional groups.

Scientific Research Applications

5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules

In biology and medicine, this compound has shown promise as a potential therapeutic agent . Its ability to interact with specific molecular targets makes it a candidate for drug development and the treatment of various diseases. Additionally, its fluorescent properties have been utilized in imaging and diagnostic applications .

In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation. studies have shown that it can affect signaling pathways related to cell proliferation, apoptosis, and immune response . Further research is needed to fully elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

When compared to other similar compounds, 5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide stands out due to its unique structure and properties. Similar compounds include other isoxazole derivatives, such as 5-phenyl-1,2-oxazole-3-carboxamide and 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide . These compounds share the isoxazole core but differ in their substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and interactions with molecular targets . This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

898601-41-7

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

5-(4-methylphenyl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H18N4O2/c1-16-7-9-17(10-8-16)22-15-21(27-29-22)23(28)24-18-11-13-20(14-12-18)26-25-19-5-3-2-4-6-19/h2-15H,1H3,(H,24,28)

InChI Key

QODUEBHOMYPBLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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